1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
CAS No.: 2097936-16-6
Cat. No.: VC6471367
Molecular Formula: C15H20N2O2
Molecular Weight: 260.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-16-6 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.337 |
| IUPAC Name | 1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18) |
| Standard InChI Key | BHZPFBPJDMXEEI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O |
Introduction
The compound 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is a synthetic organic molecule with potential applications in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components suggest it could exhibit biological activities similar to other urea derivatives. This article will explore the compound's structure, potential biological activities, and synthesis methods, drawing parallels with related compounds.
Antitumor Activity
Compounds with similar urea linkages have been studied for their antitumor effects. These compounds often work by inducing DNA damage through cross-linking and single-strand breaks, which are pivotal in cancer therapy. The presence of a hydroxycyclohexenyl group could enhance the compound's ability to interact with DNA or enzymes involved in cancer cell proliferation.
Enzyme Interaction
Urea derivatives are known to interact with various enzymes. For instance, thiourea skeletons are used in the development of urease inhibitors, which are important for treating conditions like peptic ulcers and kidney stones . Although not directly related, the structural similarity suggests potential enzyme interaction capabilities.
Synthesis and Preparation
The synthesis of this compound would likely involve starting materials such as cyclohexenone derivatives and appropriate amines. Reaction conditions could be optimized for high yield and purity using solvent-free conditions or microwave-assisted synthesis.
Comparative Analysis with Similar Compounds
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